1-Butyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

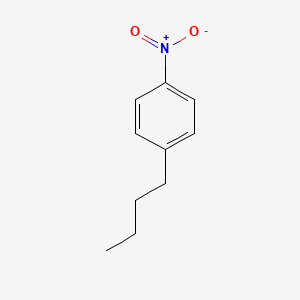

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBCNLSIDKBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174694 | |

| Record name | 1-Butyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-75-6 | |

| Record name | 1-Butyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Butyl-4-nitrobenzene chemical and physical properties

An In-depth Technical Guide to 1-Butyl-4-nitrobenzene

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and a visualization of its synthesis pathway.

Chemical and Physical Properties

This compound, also known as p-nitrobutylbenzene, is an aromatic organic compound.[1][2] Its core structure consists of a benzene (B151609) ring substituted with a butyl group and a nitro group at the para position.

Identifiers and Molecular Descriptors

The following table summarizes the key identifiers and molecular descriptors for this compound.

| Identifier/Descriptor | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 20651-75-6 | [2][3][4] |

| Molecular Formula | C10H13NO2 | [1][2][3][4] |

| Molecular Weight | 179.22 g/mol | [1][3][4] |

| InChI | InChI=1S/C10H13NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3 | [2][3] |

| InChIKey | JZRBCNLSIDKBMG-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CCCCC1=CC=C(C=C1)--INVALID-LINK--[O-] | [3] |

| Synonyms | p-Nitrobutylbenzene, Benzene, 1-butyl-4-nitro- | [1][2] |

| Topological Polar Surface Area | 45.8 Ų | |

| Rotatable Bond Count | 3 | |

| Complexity | 157 |

Physical and Chemical Properties

The physical and chemical properties of this compound are detailed below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Unit | Source(s) |

| Physical State | Clear liquid | - | [4][5] |

| Color | Pale Yellow / Light yellow to Amber to Dark green | - | [4] |

| Melting Point | 1 (estimate) | °C | [5] |

| Boiling Point | 136 (at 10 mmHg) | °C | [5] |

| 113 (at 2.6 mmHg) | °C | [6] | |

| 417.2 (at 0.020 bar) | K | [2] | |

| Density | 1.06 | g/cm³ | [4][5] |

| Refractive Index | 1.5300-1.5340 | - | [4][5] |

| LogP (Octanol/Water Partition Coefficient) | 3.9 | - | [7] |

| Storage Temperature | Room Temperature (Sealed in dry) | - | [5] |

Synthesis Pathway

The most common method for synthesizing this compound is through the electrophilic nitration of butylbenzene (B1677000). This reaction involves the introduction of a nitro group (-NO2) onto the benzene ring of butylbenzene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The butyl group is an ortho-, para-director, leading to a mixture of ortho and para isomers, from which the desired para product can be isolated.

Caption: Synthesis of this compound via electrophilic nitration of butylbenzene.

Experimental Protocols

Synthesis of this compound by Nitration of Butylbenzene

This protocol is a representative procedure for the nitration of an alkylbenzene and can be adapted for the synthesis of this compound.[8]

Materials:

-

Butylbenzene

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Ice

-

Distilled water

-

Sodium Bicarbonate (NaHCO3) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a measured volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant stirring. Allow the mixture to cool.

-

Reaction: Slowly add butylbenzene dropwise to the cold nitrating mixture while maintaining the temperature below 10-15°C with continuous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30-60 minutes.

-

Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with stirring. This will cause the crude product to separate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation to obtain the crude product mixture of ortho and para isomers.

-

Purification: The desired this compound (para isomer) can be separated from the ortho isomer by recrystallization from ethanol. The para isomer is typically less soluble and will crystallize out upon cooling.

-

Characterization: The final product should be characterized by techniques such as GC-MS, NMR, and IR spectroscopy to confirm its identity and purity.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of nitroaromatic compounds, which can be optimized for this compound.[9][10][11]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase modification)

-

This compound standard

Procedure:

-

Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10] The mobile phase should be filtered and degassed.

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.[9]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile/Water mixture (isocratic or gradient)

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection: UV detector set at an appropriate wavelength (e.g., 254 nm)[9]

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

-

Data Analysis:

-

Inject the calibration standards and the sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Data Type | Value | Source(s) |

| Kovats Retention Index (Semi-standard non-polar column) | 1585 | [3] |

| Kovats Retention Index (Standard polar column, Carbowax 20M) | 2234 | [3][12] |

| Ionization Energy | 10.1 ± 0.1 eV | [2] |

Further detailed spectroscopic data, such as 1H NMR, 13C NMR, and mass spectrometry fragmentation patterns, can be found in specialized chemical databases. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for its analysis.[3][9]

References

- 1. Benzene, 1-butyl-4-nitro- (CAS 20651-75-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

- 3. This compound | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. This compound CAS#: 20651-75-6 [amp.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to p-Nitrobutylbenzene: Structure, Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Nitrobutylbenzene, a substituted aromatic nitro compound. It details its chemical structure, physicochemical properties, plausible synthetic routes with generalized experimental protocols, and a summary of its spectroscopic data. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Chemical Structure and Identification

p-Nitrobutylbenzene, also known as 1-butyl-4-nitrobenzene, is an organic compound featuring a benzene (B151609) ring substituted with a butyl group and a nitro group at the para position.

Molecular Formula: C₁₀H₁₃NO₂

Structure:

Caption: Chemical structure of p-Nitrobutylbenzene.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20651-75-6 |

| Molecular Weight | 179.22 g/mol |

| Canonical SMILES | CCCCC1=CC=C(C=C1)--INVALID-LINK--[O-] |

| InChI Key | JZRBCNLSIDKBMG-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of p-Nitrobutylbenzene is presented below.

| Property | Value | Reference |

| Melting Point | 1°C (estimate) | |

| Boiling Point | 136 °C at 10 mmHg | |

| Density | 1.06 g/cm³ | |

| Refractive Index | 1.5300-1.5340 | |

| XLogP3 | 4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 45.8 Ų |

Synthesis of p-Nitrobutylbenzene

The synthesis of p-Nitrobutylbenzene can be achieved through two primary synthetic strategies: the direct nitration of butylbenzene (B1677000) or a multi-step approach involving Friedel-Crafts acylation followed by reduction and nitration.

Method 1: Direct Nitration of Butylbenzene

This method involves the electrophilic aromatic substitution of butylbenzene using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The butyl group is an ortho-, para-director, leading to a mixture of isomers that require purification.

Caption:

Technical Data Summary: C10H13NO2

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Molecular Weight and Physicochemical Properties of C10H13NO2 (Phenacetin).

This document provides a concise summary of the key chemical and physical properties of the compound with the molecular formula C10H13NO2, commonly known as Phenacetin.

Molecular and Physical Properties

The molecular weight of C10H13NO2 has been determined through various sources. The compound is a white, crystalline solid and was formerly used as an analgesic and antipyretic medication.[1]

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | Multiple Sources |

| Molecular Weight | 179.22 g/mol | [2][3][4] |

| Alternate Molecular Weight | 179.2157 g/mol | [5] |

| CAS Registry Number | 62-44-2 | [5] |

| Appearance | White crystalline solid | [1][6] |

| Melting Point | 133-136 °C | [6] |

| Synonyms | Phenacetin, p-Acetophenetidide, N-(4-Ethoxyphenyl)acetamide | [2][7] |

Chemical Structure and Identification

Phenacetin is an acetamide (B32628) in which one of the hydrogens attached to the nitrogen is substituted by a 4-ethoxyphenyl group.[1][2]

IUPAC Name: N-(4-ethoxyphenyl)acetamide[2]

The molecular formula C10H13NO2 represents a specific chemical compound, not a biological signaling pathway. Therefore, a diagrammatic representation of a signaling pathway is not relevant to this topic.

The following diagram illustrates the logical flow for identifying and characterizing the compound C10H13NO2.

Caption: Workflow for the identification and characterization of C10H13NO2.

References

- 1. Page loading... [guidechem.com]

- 2. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. Phenacetin [webbook.nist.gov]

- 6. p-acetophenetidine [chembk.com]

- 7. U.S. Pharmacopeia Phenacetin Melting Point Standard, (Approximately 135 | Fisher Scientific [fishersci.com]

An In-depth Guide to the IUPAC Nomenclature of p-Nitrobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the systematic naming convention for the aromatic compound commonly known as p-Nitrobutylbenzene, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

Final IUPAC Name

The correct and preferred IUPAC name for the compound is 1-butyl-4-nitrobenzene .[1][2][3][4]

Rationale and Application of IUPAC Rules

The naming of a chemical compound is a systematic process based on a hierarchical set of rules. It does not involve experimental protocols or quantitative data. The following sections detail the logical application of these rules to arrive at the systematic name for p-Nitrobutylbenzene.

The core of the molecule is a benzene (B151609) ring. For monosubstituted and polysubstituted benzenes where no single functional group grants the molecule a special name (such as phenol (B47542) for a hydroxyl group or aniline (B41778) for an amino group), the parent name is "benzene".[5][6][7] Neither a butyl group nor a nitro group confers a special parent name.

The benzene ring has two substituents:

-

A butyl group (-C₄H₉)

-

A nitro group (-NO₂)

According to IUPAC rules, some functional groups are always cited as prefixes and have no suffix name.[8] Both alkyl groups (like butyl) and nitro groups fall into this category. As neither group has priority to become a suffix, they are both treated as prefixes.[8][9][10]

For disubstituted benzene compounds, the positions of the substituents must be indicated by numbers (locants).[5] The common name prefix "p-" (or para-) signifies a 1,4-relationship between the two substituents on the benzene ring.[5][11]

The IUPAC rules for numbering are as follows:

-

Number the carbon atoms of the ring to assign the lowest possible locants to the substituents.

-

When multiple substituents are present, they are listed in alphabetical order.[7]

-

The substituent named first in the alphabetical order is assigned to the carbon with the lowest number.[6]

Applying these rules:

-

"Butyl" comes alphabetically before "nitro".

-

Therefore, the carbon atom attached to the butyl group is assigned position 1.

-

Counting around the ring, the nitro group is at position 4.

This results in the locants 1 and 4 .

The final IUPAC name is constructed by combining the elements in the correct order:

-

List the prefixes in alphabetical order: butyl , followed by nitro .

-

Add the corresponding locants before each prefix: 1-butyl , 4-nitro .

-

Combine the prefixed substituents and add the parent name: This compound .

Logical Workflow for Nomenclature

The process of determining the IUPAC name can be visualized as a logical workflow. The following diagram illustrates the decision-making steps based on the IUPAC rules discussed above.

Data and Experimental Protocols

The determination of a chemical's IUPAC name is based on established nomenclature rules and does not involve experimental procedures, signaling pathways, or quantitative data generation. Therefore, data tables and experimental protocols are not applicable to this topic.

References

- 1. This compound | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

- 3. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

- 4. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

- 5. byjus.com [byjus.com]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. sarthaks.com [sarthaks.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-butyl-4-nitrobenzene. This document presents predicted spectral data, a comprehensive experimental protocol for acquiring such spectra, and a structural visualization to aid in the interpretation of the spectroscopic information. The data and methodologies are presented to be directly applicable for researchers and professionals in the fields of chemistry and drug development.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on computational models and provide a reliable estimation for spectral interpretation and compound identification.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 8.18 | Doublet | 2H | Ar-H (ortho to NO₂) |

| 7.39 | Doublet | 2H | Ar-H (meta to NO₂) |

| 2.71 | Triplet | 2H | -CH₂-Ar |

| 1.65 | Sextet | 2H | -CH₂-CH₂Ar |

| 1.38 | Sextet | 2H | -CH₂-CH₃ |

| 0.94 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| 148.9 | Ar-C (para to butyl) |

| 146.6 | Ar-C (ipso to butyl) |

| 129.0 | Ar-C (meta to NO₂) |

| 123.7 | Ar-C (ortho to NO₂) |

| 35.2 | -CH₂-Ar |

| 33.1 | -CH₂-CH₂Ar |

| 22.2 | -CH₂-CH₃ |

| 13.8 | -CH₃ |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample is preferable, typically 50-100 mg in 0.6-0.7 mL of solvent, to obtain a good signal-to-noise ratio in a reasonable time.

-

-

NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents. A small amount can be added, or the residual solvent peak can be used for calibration.

-

Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with spectral quality.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 0 to 220 ppm will cover the chemical shift range for most organic compounds.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with annotations corresponding to the predicted NMR assignments.

Caption: Structure of this compound with key NMR assignments.

An In-Depth Technical Guide to the GC-MS Analysis of 1-Butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Butyl-4-nitrobenzene. This document details the expected mass spectrometry data, a thorough experimental protocol for its analysis, and a visualization of the compound's fragmentation pathway and the analytical workflow.

Introduction to this compound

This compound (CAS No. 20651-75-6) is an organic compound with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] As a nitroaromatic compound, its detection and quantification are crucial in various fields, including environmental monitoring and as an intermediate in chemical synthesis. GC-MS is a powerful analytical technique for this purpose, offering high separation efficiency and definitive structural identification.

GC-MS Data for this compound

While a comprehensive, publicly available library spectrum for this compound is not readily accessible, data from its isomer, 1-tert-butyl-4-nitrobenzene, and established fragmentation patterns for nitroaromatic compounds and alkylbenzenes provide a strong basis for predicting its mass spectrum under electron ionization (EI).[3][4]

The mass spectrum is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the loss of the nitro group, cleavage of the butyl chain, and rearrangements.

Predicted Mass Spectrometry Data

The following table summarizes the major expected ions, their mass-to-charge ratio (m/z), and their predicted relative intensity based on the analysis of its isomer and general fragmentation principles.

| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |

| 179 | 20 | [M]⁺ (Molecular Ion) |

| 164 | 5 | [M-CH₃]⁺ |

| 149 | 10 | [M-NO]⁺ |

| 133 | 100 | [M-NO₂]⁺ (Base Peak) |

| 105 | 15 | [C₈H₉]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl cation) |

Chromatographic Data

Experimental Protocol for GC-MS Analysis

This section outlines a detailed methodology for the analysis of this compound using GC-MS. The protocol is a composite based on established methods for nitroaromatic compounds.[7][8]

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable volatile solvent, such as ethyl acetate (B1210297) or dichloromethane, in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).

-

Sample Preparation: Dissolve the sample matrix containing this compound in the same solvent used for the standards to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering matrix components.

GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (with a purge time of 1 minute) |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 50-250 |

| Data Acquisition Mode | Full Scan |

Visualizations

GC-MS Analytical Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Benzene, 1-butyl-4-nitro- (CAS 20651-75-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-tert-Butyl-4-nitrobenzene [webbook.nist.gov]

- 5. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

- 6. This compound | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Nitrobenzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for the identification of functional groups and the elucidation of molecular structures.[1][2][3][4] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their characteristic vibrational modes.[1][5] For aromatic nitro compounds, a class of molecules significant in explosives, pharmaceuticals, and synthetic intermediates, IR spectroscopy offers a rapid and effective method of characterization.[6][7][8] The nitro (NO₂) group, being highly polar, produces strong and distinct absorption bands that are sensitive to its electronic environment. This guide provides a detailed examination of the IR spectral features of substituted nitrobenzenes, focusing on characteristic vibrational frequencies, the influence of substituents, and standard experimental protocols.

Characteristic Vibrational Modes of Aromatic Nitro Compounds

The IR spectrum of a substituted nitrobenzene (B124822) is a composite of vibrations from the nitro group and the aromatic ring. The high polarity of the N-O bonds results in very strong absorption bands, making the nitro group one of the easiest functional groups to identify.[1][6]

Nitro Group Vibrations

The most prominent features in the IR spectrum of a nitroaromatic compound are the stretching vibrations of the NO₂ group.

-

Asymmetric NO₂ Stretch (ν_as): This is a very strong absorption band resulting from the two N-O bonds stretching out of phase.[1] For nitroarenes, this band typically appears in the 1550-1475 cm⁻¹ region.[1][9][10][11] Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to its position in aliphatic nitro compounds.[1][10]

-

Symmetric NO₂ Stretch (ν_s): This is another strong absorption corresponding to the in-phase stretching of the N-O bonds.[1] It is found in the 1360-1290 cm⁻¹ range.[1][9][10][11]

-

C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the aromatic ring is of medium intensity and appears in the 890-835 cm⁻¹ range.[1][6] This band can sometimes overlap with other absorptions.[1]

-

NO₂ Bending (Scissoring): A characteristic bending or scissoring vibration for the nitro group is often observed around 850 cm⁻¹ .[6]

Aromatic Ring Vibrations

-

Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹ and are of medium to weak intensity.[1][5]

-

Aromatic C=C Stretch: In-ring skeletal vibrations of the benzene (B151609) ring give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[1]

-

C-H Out-of-Plane (OOP) Bending: Occurring in the 900-675 cm⁻¹ region, these strong absorptions are highly dependent on the substitution pattern of the aromatic ring.[1] However, the presence of a nitro group can sometimes complicate the straightforward interpretation of these patterns.[6]

The table below summarizes the key vibrational frequencies for nitroaromatic compounds.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Diagnostic for hydrogens on an aromatic ring.[1] |

| Asymmetric NO₂ Stretch (ν_as) | 1550 - 1475 | Strong | One of the most characteristic bands for nitroaromatics.[1] |

| Aromatic C=C Stretch | 1600 - 1400 | Medium | In-ring skeletal vibrations.[1] |

| Symmetric NO₂ Stretch (ν_s) | 1360 - 1290 | Strong | The second highly characteristic band for nitroaromatics.[1] |

| C-N Stretch | 890 - 835 | Medium | Can overlap with other bands.[1] |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Position is dependent on the ring substitution pattern.[1] |

The Effect of Substituents on Nitro Group Frequencies

The electronic nature of other substituents on the benzene ring significantly influences the vibrational frequencies of the nitro group. These effects can be understood in terms of the substituent's ability to donate or withdraw electron density via inductive and resonance effects.[8][12]

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), and alkyl (-CH₃) groups donate electron density to the aromatic ring. This increased electron density can be delocalized onto the nitro group, which increases the single-bond character of the N-O bonds. This bond weakening leads to a shift to lower frequencies (lower wavenumbers) for both the asymmetric and symmetric NO₂ stretching vibrations.

-

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), carboxyl (-COOH), and other nitro groups withdraw electron density from the ring. This withdrawal effect strengthens the N-O bonds by reducing electron delocalization from the ring to the nitro group. Consequently, this leads to a shift to higher frequencies (higher wavenumbers) for the NO₂ stretching vibrations.

Caption: Logical flow of substituent effects on NO₂ IR frequencies.

Correlation with Hammett Constants

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). The Hammett equation is a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[13] A similar linear correlation has been established between the NO₂ stretching frequencies and the Hammett constants (σ_p or σ_m) of the substituent.[14][15] Generally, a plot of ν(NO₂) versus σ yields a straight line, confirming the systematic electronic influence on these vibrations.

The following table presents the asymmetric and symmetric NO₂ stretching frequencies for a series of para-substituted nitrobenzenes, demonstrating the trend discussed.

| Substituent (p-X) | Hammett Constant (σ_p) | ν_as(NO₂) (cm⁻¹) | ν_s(NO₂) (cm⁻¹) |

| -NH₂ | -0.66 | 1490 | 1318 |

| -OH | -0.37 | 1505 | 1332 |

| -OCH₃ | -0.27 | 1513 | 1339 |

| -CH₃ | -0.17 | 1517 | 1345 |

| -H | 0.00 | 1523 | 1348 |

| -Cl | +0.23 | 1525 | 1349 |

| -Br | +0.23 | 1533 | 1355 |

| -COCH₃ | +0.50 | 1530 | 1347 |

| -CN | +0.66 | 1535 | 1352 |

| -NO₂ | +0.78 | 1545 | 1350 |

Note: The exact frequencies can vary slightly depending on the solvent and physical state of the sample.

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. Fourier Transform Infrared (FT-IR) spectrometers are the modern standard for acquiring high-quality spectra.[3][16]

Sample Preparation for Solid Nitrobenzenes

Method 1: Thin Solid Film

This method is ideal for solids that are soluble in a volatile solvent.[16]

-

Preparation: Place approximately 20-50 mg of the solid sample into a small test tube or vial.[16]

-

Dissolution: Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride, acetone) to completely dissolve the solid.[16]

-

Deposition: Using a pipette, place one or two drops of the resulting solution onto the surface of a polished salt plate (NaCl or KBr).[5][16]

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid compound on the plate.[16]

-

Analysis: Place the salt plate into the spectrometer's sample holder and acquire the spectrum.

-

Optimization: If the absorption peaks are too intense (flat-topped), the film is too thick. Clean the plate with solvent and deposit a more dilute solution. If peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate.[16]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Preparation: Ensure the ATR crystal (often diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

-

Background: Acquire a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Analysis: Lower the instrument's press arm to apply firm pressure, ensuring good contact between the sample and the crystal. Acquire the sample spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly.

Caption: General workflow for IR spectroscopic analysis of nitrobenzenes.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural analysis of substituted nitrobenzenes. The presence of a nitro group is unequivocally confirmed by two characteristic and intense absorption bands: the asymmetric stretch (1550-1475 cm⁻¹) and the symmetric stretch (1360-1290 cm⁻¹). The precise positions of these bands are highly sensitive to the electronic effects of other substituents on the aromatic ring, shifting to lower frequencies with electron-donating groups and higher frequencies with electron-withdrawing groups. This predictable relationship, which correlates well with Hammett constants, allows for a deeper understanding of the molecular structure. Coupled with modern, straightforward experimental techniques like FT-IR with ATR, this spectroscopic method provides researchers with a rapid, reliable, and information-rich analysis for both qualitative identification and subtle structural investigation of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. amherst.edu [amherst.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. A dft analysis of the vibrational spectra of nitrobenzene | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]

- 12. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. hammett substituent constants: Topics by Science.gov [science.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. orgchemboulder.com [orgchemboulder.com]

Potential Biological Activities of 1-Butyl-4-nitrobenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-butyl-4-nitrobenzene represent a class of chemical compounds with largely unexplored potential in the realm of biological activities. As members of the broader nitroaromatic family, they are structurally poised to exhibit a range of pharmacological effects, from antimicrobial and anticancer to specific enzyme inhibition. The presence of the nitro group, a strong electron-withdrawing moiety, is a key determinant of the reactivity and biological interactions of these molecules. This technical guide provides a comprehensive overview of the predicated biological activities of this compound derivatives, drawing upon the established knowledge of nitroaromatic compounds and structure-activity relationships. While direct experimental data on this compound itself is limited, this document extrapolates potential activities and provides a framework for future research and development in this area. We will delve into the potential for cytotoxicity, antimicrobial effects, and enzyme inhibition, supported by detailed experimental protocols and conceptual signaling pathways to guide further investigation.

Introduction: The Nitroaromatic Scaffold

Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. This functional group significantly influences the electronic properties of the molecule, rendering the aromatic ring electron-deficient and susceptible to various chemical and biological transformations.[1] The biological significance of nitro-containing compounds is well-established, with numerous examples found in pharmaceuticals, including antibiotics like chloramphenicol (B1208) and metronidazole.[2] The activity of many nitro-containing drugs is often linked to the bioreductive activation of the nitro group within target cells, leading to the formation of reactive intermediates that can induce cellular damage.[3]

The general structure of this compound features a benzene (B151609) ring substituted with a butyl group and a nitro group in the para position. The butyl group, being an alkyl substituent, increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially interact with hydrophobic pockets in biological targets. The interplay between the electron-withdrawing nitro group and the lipophilic butyl group is expected to be a critical factor in determining the specific biological activities of its derivatives.

Potential Biological Activities

Based on the known activities of other nitroaromatic compounds, this compound derivatives are hypothesized to possess the following biological activities:

Cytotoxic and Anticancer Activity

Nitroaromatic compounds have been investigated for their potential as anticancer agents. Their mechanism of action is often attributed to the induction of oxidative stress and DNA damage following the reduction of the nitro group in the hypoxic environment characteristic of solid tumors.

A study on nitrobenzene (B124822) demonstrated its cytotoxicity to hepatocarcinoma cells (SMMC-7721 cell line) in vitro.[4] The study found that nitrobenzene at a concentration of 8 mmol/L or higher induced significant cell death.[4] The cytotoxicity was partially inhibited by reactive oxygen species (ROS) scavengers, suggesting that ROS play a role in the cell-killing mechanism.[4] Furthermore, nitrobenzene was observed to affect the cell cycle, causing a decrease in the G1 phase fraction and an increase in the S and G2/M phase fractions.[4]

While specific data for this compound is unavailable, it is plausible that its derivatives could exhibit similar cytotoxic properties. The lipophilic butyl group might enhance cellular uptake, potentially leading to increased potency compared to the parent nitrobenzene.

Table 1: Hypothetical Cytotoxicity of this compound Derivatives Against Cancer Cell Lines (Note: This table is illustrative and based on activities of related nitroaromatic compounds. Experimental verification is required.)

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

| This compound Derivative A | HeLa (Cervical Cancer) | 10-50 | Induction of Apoptosis via ROS |

| This compound Derivative B | A549 (Lung Cancer) | 5-25 | Cell Cycle Arrest at G2/M |

| This compound Derivative C | MCF-7 (Breast Cancer) | 15-60 | DNA Adduct Formation |

Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-documented.[1][3] The mechanism often involves the enzymatic reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals that damage cellular macromolecules, including DNA.[3] For instance, 5-nitroimidazole derivatives are activated by reduction to produce toxic intermediates.[3]

Given this precedent, this compound derivatives are promising candidates for the development of new antimicrobial agents. The specific spectrum of activity (i.e., against Gram-positive, Gram-negative bacteria, or fungi) would likely depend on the nature of other substituents on the benzene ring and their influence on uptake and activation by microbial enzymes.

Table 2: Potential Antimicrobial Activity of this compound Derivatives (Note: This table is illustrative. MIC values are hypothetical and require experimental determination.)

| Compound | Target Organism | MIC (µg/mL) |

| This compound Derivative D | Staphylococcus aureus | 8 - 32 |

| This compound Derivative E | Escherichia coli | 16 - 64 |

| This compound Derivative F | Candida albicans | 4 - 16 |

Enzyme Inhibition

The electron-deficient nature of the nitroaromatic ring makes it a potential pharmacophore for interacting with enzyme active sites. Nitrobenzene derivatives have been explored as inhibitors of various enzymes. For example, some nitro-containing antifungal agents are thought to inhibit the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) synthesis in fungi.[5]

The specific enzyme inhibitory activity of this compound derivatives would be highly dependent on the overall three-dimensional structure of the molecule and its ability to fit into the active site of a target enzyme. The butyl group could potentially interact with hydrophobic sub-pockets within an enzyme's active site, contributing to binding affinity and selectivity.

Experimental Protocols

To investigate the potential biological activities of novel this compound derivatives, the following standard experimental protocols are recommended:

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Culture: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Proposed Mechanism of Nitroaromatic Cytotoxicity

Caption: Proposed pathway for the cytotoxic action of nitroaromatic compounds.

Experimental Workflow for Biological Activity Screening

Caption: A general workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

While the biological activities of this compound derivatives remain to be experimentally elucidated, the foundational knowledge of nitroaromatic compounds provides a strong rationale for their investigation as potential therapeutic agents. The key structural features—the activating nitro group and the lipophilic butyl substituent—suggest a likelihood of cytotoxic, antimicrobial, and enzyme-inhibitory properties.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the aromatic ring to systematically explore the structure-activity relationships. The experimental protocols outlined in this guide provide a starting point for the biological evaluation of these novel compounds. Such studies will be crucial in unlocking the therapeutic potential of this underexplored chemical space and could lead to the discovery of new lead compounds for drug development.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. This compound | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-sec-Butyl-4-nitrobenzene | 4237-40-5 | Benchchem [benchchem.com]

The Nitro Group in Aromatic Systems: A Technical Guide to its Profound Electron-Withdrawing Effects

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro (-NO₂) group to an aromatic ring is a fundamental transformation in organic chemistry, imparting a dramatic alteration of the electronic landscape of the molecule. This potent electron-withdrawing functional group plays a pivotal role in a vast array of chemical syntheses, the development of novel pharmaceuticals, and the creation of energetic materials. This technical guide provides an in-depth exploration of the multifaceted electron-withdrawing effects of the nitro group in aromatic systems, detailing the underlying electronic principles, quantitative measures of its influence, and the experimental protocols used to characterize these effects.

Core Electronic Effects: A Duality of Inductive and Resonance Withdrawal

The strong electron-withdrawing nature of the nitro group stems from a combination of two distinct electronic phenomena: the inductive effect (-I) and the resonance effect (-M).[1][2]

-

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms.[3] This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bond framework.[3][4] This effect is transmitted throughout the molecule, though its influence diminishes with distance.

-

Resonance Effect (-M): The nitro group can actively participate in resonance with the π-electron system of the aromatic ring. The π-electrons from the ring can be delocalized onto the nitro group, creating resonance structures where a positive charge resides on the aromatic ring, particularly at the ortho and para positions.[4][5] This delocalization significantly reduces the electron density of the ring.

These combined effects render the aromatic ring electron-deficient, a property that governs its reactivity in subsequent chemical transformations.

Quantitative Assessment of the Nitro Group's Electron-Withdrawing Strength

The electron-withdrawing power of the nitro group can be quantified using various parameters, most notably Hammett substituent constants. This data is crucial for predicting reaction rates and equilibria.

| Parameter | Value | Description |

| Hammett Constant (σp) | +0.78 | Quantifies the electronic effect of a para-nitro group on the ionization of benzoic acid. A positive value indicates an electron-withdrawing group that increases acidity.[6][7] |

| Hammett Constant (σm) | +0.71 | Quantifies the electronic effect of a meta-nitro group on the ionization of benzoic acid. The value is still strongly positive, indicating significant electron withdrawal.[6] |

| Relative Reaction Rate | Nitration of nitrobenzene (B124822) is ~100,000 times slower than the nitration of benzene. | This demonstrates the strong deactivating effect of the nitro group towards electrophilic aromatic substitution.[8] |

Impact on Aromatic Reactivity: A Tale of Two Substitution Patterns

The profound electronic perturbation caused by the nitro group dictates the regioselectivity and feasibility of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient nature of nitro-substituted aromatic rings deactivates them towards attack by electrophiles.[9][10] The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[11][12]

The nitro group directs incoming electrophiles to the meta position.[13][14] This is because attack at the ortho or para positions would result in a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing nitro group, which is highly energetically unfavorable.[5]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, a reaction that is typically unfavorable for electron-rich aromatic systems.[9][15] This reaction is particularly favored when the nitro group is positioned ortho or para to a good leaving group (e.g., a halide).[15][16]

The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[15][17] The nitro group effectively stabilizes the negative charge of this intermediate through resonance, lowering the activation energy for the reaction.[17]

Experimental Protocols for Synthesis and Analysis

Synthesis of Nitroaromatic Compounds: Aromatic Nitration

A standard laboratory procedure for the synthesis of nitroaromatic compounds is the electrophilic nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.[9][18]

Protocol: Nitration of Benzene to Nitrobenzene

-

Reagent Preparation: A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[11][12]

-

Reaction: Benzene is then added dropwise to the cooled nitrating mixture with constant stirring. The temperature of the reaction is carefully controlled to prevent dinitration.

-

Work-up: After the reaction is complete, the mixture is poured onto crushed ice, and the organic layer containing nitrobenzene is separated.

-

Purification: The crude nitrobenzene is washed with water, a dilute sodium carbonate solution to remove any residual acid, and then water again. It is then dried over an anhydrous drying agent (e.g., calcium chloride) and purified by distillation.

Analytical Techniques for Characterization

Several analytical methods are employed to identify and quantify nitroaromatic compounds.

| Technique | Principle and Application |

| Gas Chromatography (GC) | Separates volatile and thermally stable nitroaromatic compounds. When coupled with detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), it offers high sensitivity and selectivity.[19] |

| High-Performance Liquid Chromatography (HPLC) | A versatile technique for the separation and quantification of a wide range of nitroaromatic compounds, including those that are not volatile or are thermally labile.[19] |

| UV-Visible Spectroscopy | Nitroaromatic compounds exhibit characteristic UV-Vis absorption spectra due to the electronic transitions within the molecule. This can be used for quantification and to study complex formation, such as the Janowsky complex.[20] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy provides detailed structural information. The electron-withdrawing nitro group causes a downfield shift of the signals of the aromatic protons.[16][21] |

| Mass Spectrometry (MS) | Provides information about the molecular weight and fragmentation pattern of nitroaromatic compounds, aiding in their identification.[22] |

The Role of the Nitro Group in Drug Development

The unique electronic properties of the nitro group have been harnessed in the design of numerous pharmaceutical agents.[23][24] Nitroaromatic compounds are found in a variety of drugs, including antibacterial, antiprotozoal, and anticancer agents.[6][25]

The biological activity of many nitroaromatic drugs is dependent on the in vivo reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can then exert their therapeutic effects.[7][24] However, this same metabolic activation can also lead to toxicity, presenting a significant challenge in drug design.[23][24]

Conclusion

The nitro group is a powerful and versatile functional group that profoundly influences the electronic structure and reactivity of aromatic compounds. Its strong electron-withdrawing properties, arising from a combination of inductive and resonance effects, deactivate the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution. A thorough understanding of these principles, supported by quantitative data and robust experimental methodologies, is essential for researchers and scientists in organic synthesis and drug development to effectively utilize the unique chemistry of nitroaromatic systems.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 5. m.youtube.com [m.youtube.com]

- 6. scielo.br [scielo.br]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. jove.com [jove.com]

- 9. en.wikipedia.org [en.wikipedia.org]

- 10. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 11. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ck12.org [ck12.org]

- 14. quora.com [quora.com]

- 15. en.wikipedia.org [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. openai.com [openai.com]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. svedbergopen.com [svedbergopen.com]

- 25. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 1-Butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physicochemical properties of 1-butyl-4-nitrobenzene, specifically its solubility and lipophilicity (LogP). These parameters are critical in various scientific disciplines, including chemical synthesis, environmental science, and particularly in the early stages of drug discovery and development for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of potential therapeutic agents.

Core Physicochemical Data

The following table summarizes the predicted quantitative data for the solubility and octanol-water partition coefficient (LogP) of this compound. It is important to note that these values are derived from computational models and should be confirmed by experimental analysis for critical applications.

| Parameter | Value | Unit | Source |

| LogP (oct/wat) | 4.13 | Dimensionless | Cheméo (Calculated)[1] |

| Log10 of Water Solubility (log10WS) | -4.43 | log(mol/L) | Cheméo (Calculated)[1] |

Experimental Protocols for Determination of Solubility and LogP

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[2][3][4] It directly measures the concentration of a solute in a saturated solution in equilibrium with the solid phase.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed vessel.

-

Equilibration: The mixture is agitated, typically by shaking or stirring, in a temperature-controlled environment (e.g., 25°C) for an extended period (24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved compound.[2][3]

-

Phase Separation: The suspension is allowed to stand, or is subjected to centrifugation or filtration, to separate the solid phase from the saturated aqueous solution.[3][5][6]

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

LogP Determination: HPLC-Based Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogP values.[7][8] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its LogP.

Methodology:

-

System Calibration: A series of standard compounds with well-established LogP values are injected into the RP-HPLC system. The retention times (t_R) of these standards are recorded.

-

Calibration Curve Construction: A calibration curve is generated by plotting the known LogP values of the standards against their corresponding log k' values, where k' (the retention factor) is calculated as k' = (t_R - t_0) / t_0 (t_0 is the column dead time).

-

Sample Analysis: A solution of this compound is injected into the same RP-HPLC system under identical conditions (e.g., mobile phase composition, flow rate, temperature).

-

LogP Calculation: The retention time of this compound is measured, and its log k' is calculated. The LogP of the compound is then determined by interpolation from the calibration curve.

References

- 1. Benzene, 1-butyl-4-nitro- (CAS 20651-75-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physical Properties of 1-Butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-butyl-4-nitrobenzene, with a focus on its boiling and melting points. Detailed experimental protocols for the determination of these properties are also included, alongside visualizations of its synthesis pathway and a general workflow for Quantitative Structure-Activity Relationship (QSAR) modeling, which is pertinent to the study of nitroaromatic compounds in drug development.

Core Physical Properties

This compound is an aromatic organic compound. Its physical state at ambient temperature is liquid, which is consistent with the available data on its physical properties.

Data Presentation

The experimentally determined and calculated physical properties of this compound are summarized in the table below for clear reference.

| Physical Property | Value | Notes |

| Boiling Point | 113 °C | At a reduced pressure of 2.6 mmHg.[1] |

| 417.2 K (144.05 °C) | At a reduced pressure of 0.020 bar. | |

| Melting Point | Not available | The compound is a liquid at room temperature.[1] |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | Light yellow to Amber to Dark green clear liquid |

Experimental Protocols

While specific experimental determinations for the physical properties of this compound are not extensively detailed in publicly available literature, standard organic chemistry protocols are applicable. The following are detailed methodologies for determining the boiling and melting points of organic compounds.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Materials:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of the liquid this compound is placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the external pressure.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (for solid compounds)

Although this compound is a liquid at room temperature, this protocol is provided for the general determination of melting points for solid organic compounds.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (open at one end)

-

Solid organic compound

-

Spatula

Procedure:

-

A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube.

-

The capillary tube is tapped gently to pack the sample into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Visualizations

Synthesis Pathway

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of benzene (B151609) followed by a Clemmensen reduction and subsequent nitration.

Caption: Plausible synthesis route for this compound.

QSAR Modeling Workflow

For nitroaromatic compounds like this compound, Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool in drug development to predict biological activity and toxicity.

References

Synonyms and other identifiers for 1-Butyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butyl-4-nitrobenzene, a substituted nitroaromatic compound. It covers its chemical identifiers, physicochemical properties, synthesis methodologies, and analytical protocols. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific research.

Chemical Synonyms and Identifiers

This compound is known by several names and is registered under various chemical identifiers. This information is crucial for accurate identification and literature searches.

| Identifier Type | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 20651-75-6[1][2][3][4] |

| Molecular Formula | C₁₀H₁₃NO₂[3][4] |

| Molecular Weight | 179.22 g/mol [3][4] |

| Common Synonyms | p-Nitrobutylbenzene, Benzene (B151609), 1-butyl-4-nitro-[1][5] |

| InChI | InChI=1S/C10H13NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3[1] |

| InChIKey | JZRBCNLSIDKBMG-UHFFFAOYSA-N[1] |

| SMILES | CCCCC1=CC=C(C=C1)--INVALID-LINK--[O-][1] |

| EC Number | 243-941-4[1][2] |

| PubChem CID | 88632[1][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, application, and in silico modeling.

| Property | Value |

| Appearance | Light yellow to Amber to Dark green clear liquid[3][6] |

| Boiling Point | 136 °C at 10 mmHg[7] |

| Melting Point | 1°C (estimate)[7] |

| Density | 1.06 g/cm³[7] |

| Refractive Index | 1.5300-1.5340[7] |

| Topological Polar Surface Area | 45.8 Ų[1] |

| Rotatable Bond Count | 3[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| XLogP3 | 4[1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the nitration of butylbenzene (B1677000). The alternative route, Friedel-Crafts alkylation of nitrobenzene (B124822), is generally ineffective. This is because the nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution[6].

Recommended Synthetic Pathway: Nitration of Butylbenzene

This method involves the direct nitration of butylbenzene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Nitration of Butylbenzene

The following is a general experimental protocol for the nitration of an aromatic compound, adapted for the synthesis of this compound.

Materials:

-

Butylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round bottom flask with magnetic stirrer

Procedure:

-

In a round bottom flask, carefully prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a cooled (in an ice bath) amount of concentrated sulfuric acid with continuous stirring.

-

Slowly add butylbenzene dropwise to the nitrating mixture while maintaining the temperature below 50 °C using the ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period to ensure completion of the reaction.

-

Pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

-

Separate the organic layer, which contains the this compound product.

-

Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product, if necessary, using techniques such as distillation or column chromatography.

Analytical Methodologies

Accurate quantification of this compound is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust method for the quantification of non-volatile compounds like this compound.

Experimental Protocol:

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid[5].

-

Column: A C18 reverse-phase column is typically employed for the separation[5].

-

Detection: UV detection is performed at a wavelength where the analyte exhibits strong absorbance, for instance, 254 nm.

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds.

Experimental Protocol:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.

-

Carrier Gas: Helium is a common carrier gas.

-

Ionization: Electron Ionization (EI) at 70 eV is typically used.

-

Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are not extensively documented in publicly available literature, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects.

Nitro compounds can undergo enzymatic reduction in biological systems, which can lead to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates have the potential to interact with various biomolecules[8]. The toxicological profile of nitrobenzene, a related compound, indicates that it can be absorbed systemically and is metabolized through both oxidative and reductive pathways, with the reductive pathways appearing to produce the ultimate toxicants[9]. The metabolism of nitrobenzene can lead to the formation of free radicals[9].